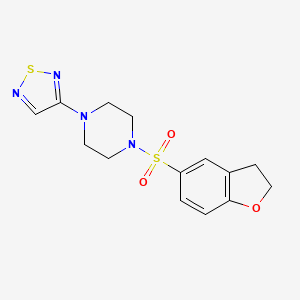

1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

Properties

IUPAC Name |

3-[4-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperazin-1-yl]-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c19-23(20,12-1-2-13-11(9-12)3-8-21-13)18-6-4-17(5-7-18)14-10-15-22-16-14/h1-2,9-10H,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJPFSYQVWXCIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NSN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. Common synthetic routes include:

Benzofuran Ring Formation: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.

Thiadiazole Ring Formation: The thiadiazole ring is often prepared via cyclization of thiosemicarbazides with appropriate electrophiles.

Piperazine Ring Formation: Piperazine can be synthesized through the hydrogenation of pyrazine or by reacting ethylenediamine with dihaloalkanes.

Coupling Reactions: The final compound is obtained by coupling the benzofuran, sulfonyl, thiadiazole, and piperazine moieties under specific reaction conditions, often involving catalysts and controlled temperatures.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group attached to the benzofuran moiety is highly reactive toward nucleophiles due to its electron-withdrawing nature. Key reactions include:

-

Sulfonamide Formation : Reaction with amines (e.g., primary/secondary amines) under basic conditions yields substituted sulfonamides. For example, treatment with hydrazine derivatives forms hydrazide-linked products.

-

Thiol Displacement : Thiols can displace the sulfonyl group in the presence of polar aprotic solvents like dimethylsulfoxide (DMSO), forming thioether derivatives.

Cyclization and Ring-Opening Reactions

The 1,2,5-thiadiazole ring exhibits dual reactivity:

-

Electrophilic Cyclization : Under acidic conditions, the thiadiazole can undergo ring expansion or contraction. For instance, treatment with HCl/EtOH facilitates ring opening, forming thioamide intermediates .

-

Nucleophilic Attack : The sulfur atom in the thiadiazole is susceptible to nucleophilic attack by agents like Grignard reagents, leading to ring-opening and formation of thiolate intermediates .

Example Reaction Pathway :

-

Thiadiazole ring opening with methylmagnesium bromide:

Piperazine Modifications

The piperazine nitrogen atoms participate in alkylation, acylation, and sulfonation:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in acetonitrile produces N-alkylated derivatives .

-

Acylation : Acetic anhydride or acyl chlorides generate N-acylpiperazines, often used to modulate pharmacokinetic properties .

Benzofuran Reactivity

The dihydrobenzofuran moiety undergoes:

-

Oxidation : Catalytic hydrogenation or strong oxidizers (e.g., KMnO₄) open the furan ring, forming ketone or carboxylic acid derivatives.

-

Electrophilic Aromatic Substitution : Bromination or nitration occurs at the para position relative to the sulfonyl group.

Cross-Coupling Reactions

The thiadiazole ring facilitates metal-catalyzed coupling:

-

Suzuki–Miyaura Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups at the thiadiazole C3 position .

-

Sonogashira Coupling : Alkynylation reactions enable the attachment of terminal alkynes, expanding structural diversity .

Degradation Pathways

Stability studies reveal susceptibility to:

-

Hydrolytic Degradation : Acidic or alkaline conditions cleave the sulfonyl-piperazine bond, forming benzofuran sulfonic acid and thiadiazole-piperazine fragments.

-

Photodegradation : UV exposure induces radical-mediated cleavage of the thiadiazole ring .

Mechanistic Insights from Analogous Compounds

Research on structurally related molecules provides additional context:

-

Anti-Helicobacter pylori Activity : Piperazine-thiadiazole hybrids with 3,5-dimethyl substituents show enhanced stability and reactivity compared to N-phenyl derivatives .

-

Anticonvulsant Applications : Pyrazine-thiadiazole hybrids demonstrate that electron-withdrawing groups on the thiadiazole improve electrophilic reactivity .

Key Reaction Conditions and Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures accelerate nucleophilic substitutions but risk decomposition |

| Solvent | DMF > DMSO > THF | Polar aprotic solvents enhance sulfonyl group reactivity |

| Catalyst | Pd(PPh₃)₄ for couplings | 0.5–1 mol% sufficient for cross-coupling reactions |

This compound’s multifunctional architecture enables its use in synthesizing pharmacologically active derivatives, particularly in antimicrobial and CNS-targeted drug discovery . Further studies are needed to explore its full synthetic potential and stability under industrial-scale conditions.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiviral properties. For instance, derivatives of thiadiazoles have been shown to inhibit various viruses including HIV and influenza. The mechanism often involves the inhibition of viral replication by targeting specific viral enzymes or pathways .

Antibacterial Properties

Research has highlighted the antibacterial potential of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. These compounds disrupt bacterial cell wall synthesis or inhibit protein synthesis, leading to cell death . The specific application of 1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine in antibacterial formulations is currently under exploration.

Anticancer Activity

The compound shows promise as an anticancer agent. Studies involving similar piperazine derivatives have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways including cell cycle arrest and modulation of apoptosis-related proteins .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

DNA Interaction: The compound may intercalate into DNA, affecting gene expression and cellular functions.

The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Structural Analogues Grouped by Key Features

Piperazine Derivatives with Sulfur-Containing Heterocycles

Key Findings :

- Thiadiazole isomers (1,2,5 vs. 1,2,4) exhibit distinct electronic properties, which may influence binding to biological targets.

Piperazine Derivatives with Benzofuran Moieties

Key Findings :

Piperazine Derivatives with Aromatic/Ether Substituents

Key Findings :

- Bulky substituents (e.g., phenoxyethoxyethyl in HBK14) may limit blood-brain barrier penetration compared to the target compound’s compact heterocycles.

- Fluorophenyl groups () enhance electron deficiency, akin to the sulfonyl group in the target, but with differing steric effects.

Biological Activity

The compound 1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (referred to as Compound A ) is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and relevant case studies associated with Compound A.

Chemical Structure and Properties

Compound A is characterized by its unique molecular structure which includes:

- Molecular Formula : C₁₃H₁₃N₃O₂S₂

- Molecular Weight : 293.39 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of Compound A has been explored in various studies, demonstrating its potential in several therapeutic areas:

1. Antimicrobial Activity

Compound A has shown promising antimicrobial properties against a range of pathogens. In a study evaluating thiadiazole derivatives, it was found that compounds similar to Compound A exhibited significant activity against:

- Staphylococcus aureus

- Candida albicans

- Escherichia coli

The disk diffusion method indicated that these compounds could inhibit the growth of these microorganisms effectively .

2. Antitumor Activity

Research into the antitumor effects of piperazine derivatives has revealed that Compound A may possess cytotoxic properties against various cancer cell lines. For instance, analogs of this compound have been tested against:

- HepG2 (liver cancer)

- NCI-H661 (lung cancer)

Results indicated that these compounds inhibited cell proliferation significantly, suggesting a potential role in cancer therapy .

The mechanisms through which Compound A exerts its biological effects are multifaceted:

Enzyme Inhibition

Compound A is believed to interact with specific enzymes, leading to inhibition or modulation of their activity. This interaction can alter metabolic pathways and gene expression profiles within cells.

Cell Signaling Modulation

The compound may influence various signaling pathways critical for cellular functions. For example, it has been shown to impact pathways involved in apoptosis and cell survival .

Case Studies

Several case studies have highlighted the efficacy of Compound A and its analogs:

Case Study 1: Antimicrobial Efficacy

In an experimental setup involving disk diffusion assays, a derivative of Compound A demonstrated an MIC (Minimum Inhibitory Concentration) value of 15.62 µg/mL against Candida albicans. This suggests strong antifungal potential alongside its antibacterial properties .

Case Study 2: Antitumor Activity

A recent study evaluated the cytotoxicity of piperazine derivatives including Compound A on HepG2 cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating potent antitumor activity .

Data Table: Summary of Biological Activities

| Activity Type | Pathogen/Cell Type | Method Used | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Disk Diffusion | Significant inhibition |

| Antimicrobial | Candida albicans | Disk Diffusion | MIC = 15.62 µg/mL |

| Antitumor | HepG2 (liver cancer) | MTT Assay | Cell viability reduced by 70% at 10 µM |

| Antitumor | NCI-H661 (lung cancer) | MTT Assay | Significant cytotoxicity |

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine derivatives?

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example:

- Step 1 : Reacting hydrazine hydrate with intermediates like acetohydrazide derivatives to form pyrazoline or thiazole cores .

- Step 2 : Introducing sulfonyl groups via aromatic aldehydes under controlled pH and temperature .

- Step 3 : Final purification via column chromatography (silica gel GF254) and validation using elemental analysis and spectral data (NMR, IR) .

Q. Key Parameters :

| Parameter | Optimal Range | Purpose |

|---|---|---|

| Reaction pH | 6.5–7.5 | Prevents side-product formation |

| Temperature | 60–80°C | Ensures cyclization efficiency |

| Solvent | Absolute ethanol | Enhances intermediate solubility |

Q. How is structural integrity validated post-synthesis?

Post-synthesis characterization employs:

- Elemental Analysis : Confirms stoichiometric ratios (C, H, N, S) .

- Spectral Techniques :

- Chromatography : TLC (Rf ~0.5) ensures purity .

Advanced Research Questions

Q. How can the balance between reduced toxicity and diminished biological activity in modified piperazine derivatives be addressed?

Modifications like beta-cyclodextran inclusion reduce toxicity but may sterically hinder receptor interactions. Methodological approaches :

- Structure-Activity Relationship (SAR) : Systematically alter substituents (e.g., sulfonyl vs. methyl groups) to optimize steric effects .

- In Silico Docking : Predict binding affinities to target receptors (e.g., serotonin 5-HT1A) using software like AutoDock .

- In Vitro Assays : Compare antiplatelet activity (IC₅₀) of modified vs. unmodified derivatives .

Data Contradiction Example : Beta-cyclodextran reduces cytotoxicity (LD₅₀ >500 mg/kg) but lowers antiplatelet efficacy (IC₅₀ increases from 12 µM to 45 µM) .

Q. What experimental parameters optimize CO₂ capture efficiency in piperazine-enhanced systems?

Piperazine acts as a promoter in K₂CO₃-based carbon capture. Key variables :

| Parameter | Optimal Range | Impact on CO₂ Capture |

|---|---|---|

| Piperazine conc. | 0.5–1.5 wt% | Maximizes reaction rate |

| Flow rate (gas) | 0.5–1.0 L/min | Enhances gas-liquid contact |

| Temperature | 40–50°C | Balances absorption and solvent stability |

Experimental Design : Use a PTFE hollow fiber membrane contactor (HFMC) to test absorption rates. Multivariate analysis (ANOVA) identifies synergistic effects with nanoparticles (e.g., SiO₂) .

Q. How does the protonation state of piperazine linkers influence PROTAC design?

Piperazine’s basicity (pKa ~7.8–9.0) affects cellular uptake and target engagement. Methodology :

- pKa Determination : Use Sirius T3 for experimental measurement (e.g., alkyl-piperazine-alkyl linkers have pKa ~7.98) .

- In Silico Prediction : MoKa software predicts protonation states under physiological pH .

- Biological Testing : Compare PROTAC efficacy (e.g., IC₅₀ in cancer cell lines) with varying linker basicity .

Example : PROTACs with PEG-modified piperazine show reduced protonation (~30% at pH 7.4), lowering endosomal escape efficiency .

Q. How can multivariate analysis resolve spectral overlaps in piperazine analog identification?

Raman microspectroscopy paired with chemometrics distinguishes isomers (e.g., 1-benzylpiperazine vs. 2-benzylpiperazine):

- Parameters : Laser power (20 mW), scans (128–256) .

- Data Processing : Principal Component Analysis (PCA) reduces dimensionality; Linear Discriminant Analysis (LDA) classifies analogs with >99% variance explained .

Application : Differentiates 3-CPP and 4-CPP isomers via peak shifts at 620 cm⁻¹ (C-Cl stretch) .

Q. What strategies mitigate contradictory data in arylpiperazine receptor binding studies?

Arylpiperazines exhibit varied 5-HT1A affinity depending on aryl ring conformation. Approaches :

- Conformational Analysis : X-ray crystallography or DFT calculations to assess coplanarity vs. perpendicular orientations .

- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonding with Asp116) .

- In Vivo Validation : Compare anxiolytic effects in rodent models (e.g., elevated plus maze) .

Example : 1-(3-Trifluoromethylphenyl)piperazine (pKi = 8.2) outperforms 1-(4-chlorophenyl)piperazine (pKi = 6.9) due to optimal aryl ring orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.